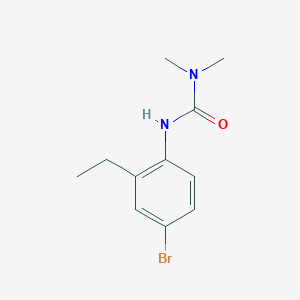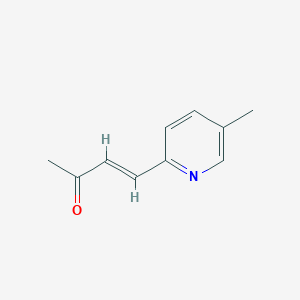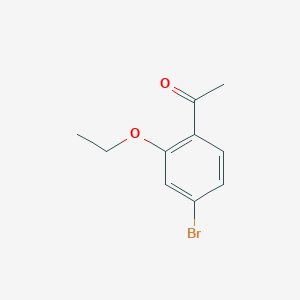![molecular formula C13H19BrFN B1406019 [(2-Bromo-3-fluorophenyl)methyl]dipropylamine CAS No. 1504083-64-0](/img/structure/B1406019.png)
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine
Vue d'ensemble
Description
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine (BFPMA) is an important chemical compound used in the synthesis and research of various compounds. BFPMA is a versatile compound that can be used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Applications De Recherche Scientifique
Synthesis and Interactions with Receptors
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine, as part of a broader class of compounds, has been studied for its interactions with various receptors. Vallgårda et al. (1996) explored a series of N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, including bromo- and fluorophenyl variants, for their affinity to 5-HT(1A) receptors in rat brains (Vallgårda et al., 1996).
Synthesis and Characterization
Research has also focused on synthesizing and characterizing derivatives and related compounds. Zhang Yi-fan (2010) discussed the synthesis of a key intermediate of atorvastatin calcium, using 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (Zhang Yi-fan, 2010). Similarly, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, involving 2-bromo-1-(3-fluorophenyl)-1-propanone, was described by Tao Yuan (2012) for its potential antidepressant activities (Tao Yuan, 2012).
Derivatization and Detection in Biological Fluids
In the domain of bioanalytical chemistry, Lingeman et al. (1984) developed a derivatization method for carboxylic acids in biological fluids, using a primary or secondary amine, such as dipropylamine, for pre-column labelling (Lingeman et al., 1984).
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored. For instance, Raval et al. (2012) investigated the antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, involving a bromo-fluorophenyl component (Raval et al., 2012).
Pharmaceutical Intermediates
Research on pharmaceutical intermediates has also utilized compounds similar to [(2-Bromo-3-fluorophenyl)methyl]dipropylamine. Song Hong-rui (2009) synthesized 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, using 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (Song Hong-rui, 2009).
Propriétés
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrFN/c1-3-8-16(9-4-2)10-11-6-5-7-12(15)13(11)14/h5-7H,3-4,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVLSMBAQVLUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-3-fluorophenyl)methyl]dipropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B1405939.png)
![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)
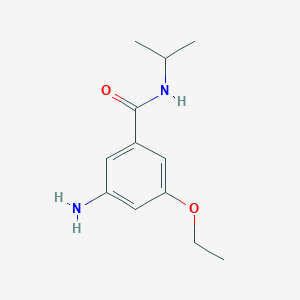


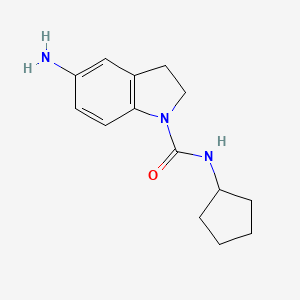
amine](/img/structure/B1405951.png)
